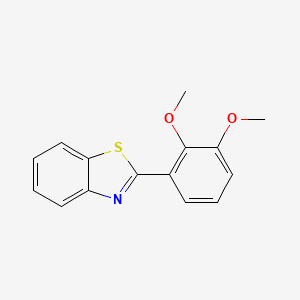![molecular formula C7H4Cl4 B14722439 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 5450-91-9](/img/structure/B14722439.png)
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrachlorobicyclo[221]hepta-2,5-diene is a chlorinated derivative of norbornadiene, a bicyclic hydrocarbon This compound is known for its unique structure, which includes a bicyclo[221]heptadiene framework with four chlorine atoms attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene can be synthesized through the chlorination of norbornadiene. The reaction typically involves the use of chlorine gas under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. This would require careful control of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while reduction and oxidation reactions can lead to partially or fully dechlorinated products .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity with various nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: Another chlorinated norbornadiene derivative with six chlorine atoms.
2,5-Norbornadiene: The parent hydrocarbon without chlorine atoms.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: A complex with rhodium used in catalysis.
Uniqueness: 1,2,3,4-Tetrachlorobicyclo[2.2.1]hepta-2,5-diene is unique due to its specific pattern of chlorination, which imparts distinct reactivity and properties compared to other chlorinated norbornadiene derivatives. Its four chlorine atoms make it a versatile intermediate for further chemical transformations .
Propiedades
Número CAS |
5450-91-9 |
|---|---|
Fórmula molecular |
C7H4Cl4 |
Peso molecular |
229.9 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H4Cl4/c8-4-5(9)7(11)2-1-6(4,10)3-7/h1-2H,3H2 |
Clave InChI |
MWJWIRZWMHYHBH-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C=CC1(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


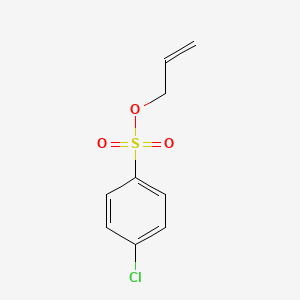

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
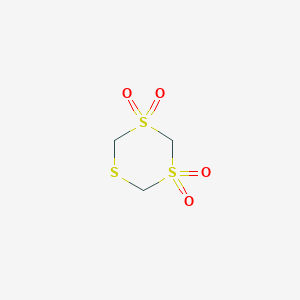
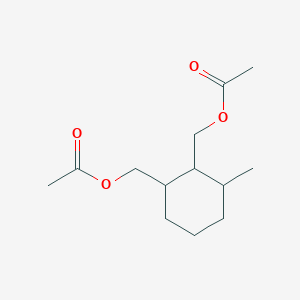
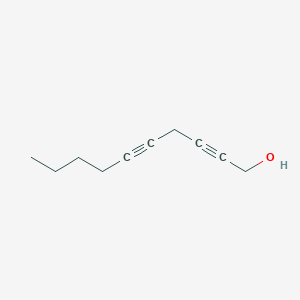
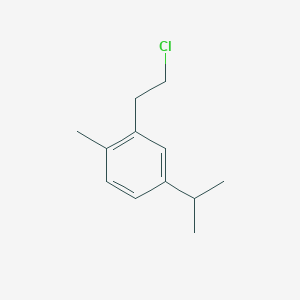
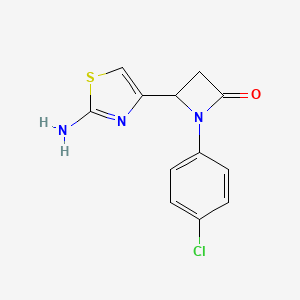

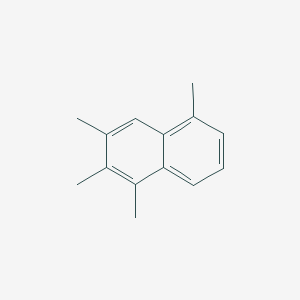
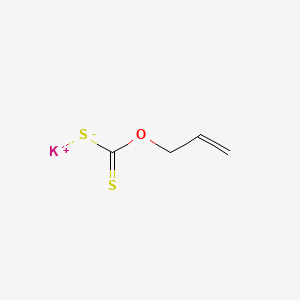
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)

